1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that combines a chlorophenyl group with a morpholinopyrimidinyl moiety, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2,4-dichloro-6-methylpyrimidine with morpholine under reflux conditions in the presence of a base such as potassium carbonate.
Substitution Reaction: The resulting 4,6-dimethyl-2-morpholinopyrimidine is then reacted with 2-chloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols); reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Amines or other reduced forms of the original compound.
Substituted Derivatives: Compounds with new substituents replacing the chlorine atom on the phenyl ring.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)urea: Lacks the morpholine ring, which may affect its biological activity and chemical properties.
1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)thiourea: Contains a sulfur atom instead of oxygen in the urea linkage, potentially altering its reactivity and interactions.
Uniqueness: 1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea is unique due to the presence of both the chlorophenyl and morpholinopyrimidinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-11-15(22-17(24)21-14-6-4-3-5-13(14)18)12(2)20-16(19-11)23-7-9-25-10-8-23/h3-6H,7-10H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWQJLIXVFAKJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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